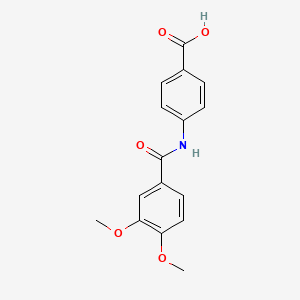

4-(3,4-Dimethoxybenzamido)benzoic acid

Description

Properties

IUPAC Name |

4-[(3,4-dimethoxybenzoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-21-13-8-5-11(9-14(13)22-2)15(18)17-12-6-3-10(4-7-12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNKWHQTCPLBNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxybenzamido)benzoic acid typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(3,4-Dimethoxybenzamido)benzoic acid is characterized by the presence of two methoxy groups on the aromatic ring, which can influence its solubility and reactivity. Its structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of pancreatic cancer cells by targeting specific pathways involved in cell proliferation. For instance, anthranilic acid derivatives have been identified as potential inhibitors of FUBP1, a protein implicated in cancer growth regulation .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit enzymes associated with metabolic disorders. For example, modifications of anthranilic acid derivatives have demonstrated inhibitory activity against HMG-CoA reductase, which is crucial for cholesterol synthesis . This suggests potential applications in treating hyperlipidemia and related conditions.

Biochemical Applications

Enzyme Assays

In biochemical assays, this compound can serve as a ligand to study enzyme interactions or as an inhibitor to assess enzyme activity. Its ability to modulate enzyme function makes it valuable in drug discovery processes aimed at identifying new therapeutic agents.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of benzoic acid derivatives. Compounds similar to this compound have shown moderate activity against Gram-positive bacteria and fungi, indicating potential use as antimicrobial agents .

Material Science

Synthesis of New Materials

In material science, the compound can be utilized as an intermediate in synthesizing polymers or other materials with specific properties. Its functional groups allow for modifications that can enhance material characteristics such as thermal stability or mechanical strength.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzamido)benzoic acid is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The methoxy groups may enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(3,4-Dimethoxybenzamido)benzoic acid with key analogs, highlighting structural variations, physicochemical properties, and biological relevance:

*Acidity values estimated based on substituent effects (electron-donating/withdrawing groups). †Predicted values due to lack of direct experimental data. ‡Ester group renders the compound non-acidic compared to free carboxylic acids.

Key Structural and Functional Differences

Substituent Effects on Acidity :

- Electron-donating groups (e.g., methoxy in this compound) decrease acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the adjacent amide group introduces resonance stabilization, slightly enhancing acidity relative to simpler methoxy-substituted analogs like 4-methoxybenzoic acid (pKa ~4.4) .

- Electron-withdrawing groups (e.g., nitro in 4-nitrobenzamido benzoic acid) significantly lower pKa (~1.8–2.2), enhancing acidity .

Solubility and Lipophilicity :

- The 3,4-dimethoxybenzamido group increases lipophilicity, reducing aqueous solubility. This contrasts with acetic acid derivatives (e.g., 2-(3,4-Dimethoxybenzamido)acetic acid), which exhibit better solubility in polar solvents due to their smaller size and higher polarity .

Biological Activity: While this compound lacks direct bioactivity data, structurally related compounds show diverse applications.

Biological Activity

4-(3,4-Dimethoxybenzamido)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: CHNO

- CAS Number: 887356-37-8

The biological activity of this compound is thought to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes and pathways involved in cell proliferation and inflammation.

Biological Activities

The compound has been investigated for several biological activities:

- Antibacterial Activity: Research indicates that compounds with similar structures exhibit inhibitory effects on bacterial RNA polymerase, suggesting potential as antibacterial agents.

- Anticancer Properties: Analogous benzoic acid derivatives have shown promise in inhibiting cancer cell growth by targeting polyamine biosynthesis pathways. This mechanism involves the depletion of polyamines essential for tumor growth .

- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

-

Inhibition of Cancer Cell Growth:

A study demonstrated that anthranilic acid derivatives, structurally related to this compound, inhibited pancreatic cancer cell growth. The lead compound from this study showed significant reductions in c-Myc expression and increased p21 levels, indicating a potential mechanism for anticancer activity . -

Antibacterial Screening:

In a high-throughput screening of compounds similar to this compound, several candidates exhibited antibacterial properties against Gram-positive bacteria. The screening highlighted the importance of structural modifications in enhancing biological activity.

Data Table: Biological Activities and IC Values

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(3,4-Dimethoxybenzamido)benzoic acid in a laboratory setting?

- Methodology : The compound can be synthesized via amide bond formation between 3,4-dimethoxybenzoyl chloride and 4-aminobenzoic acid. A typical procedure involves dissolving 4-aminobenzoic acid in anhydrous dimethylformamide (DMF), adding the acyl chloride dropwise under nitrogen, and stirring at room temperature for 12–24 hours. Purification is achieved through recrystallization from ethanol/water (3:1 v/v) .

Q. How should researchers safely handle and store this compound during experiments?

- Guidelines : Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Store in a tightly sealed container at 2–8°C, protected from light and moisture. Waste disposal should follow institutional protocols for organic acids, with neutralization prior to disposal .

Q. What spectroscopic techniques are essential for characterizing the structure of this compound?

- Key Techniques :

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.1 ppm for benzamido groups) and methoxy signals (δ ~3.8 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for carboxylic acid) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]+ at m/z 316.1) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying reaction conditions?

- Experimental Design : Use a factorial design to test variables:

- Catalysts : Compare coupling agents (e.g., EDC/HOBt vs. DCC).

- Solvents : Evaluate polar aprotic solvents (DMF, DMSO) for solubility.

- Temperature : Reflux (80–100°C) vs. room temperature.

- Purification : Assess column chromatography vs. recrystallization efficiency .

Q. What computational methods are employed to predict the hydrogen bonding interactions and lattice energy of this compound crystals?

- Approach : Perform DFT calculations (B3LYP/6-311G** basis set) to model hydrogen bonding between the carboxylic acid and methoxy groups. Compare with X-ray crystallography data (if available) to validate lattice energy (~150 kJ/mol for similar benzoic acid derivatives) .

Q. How does the introduction of methoxy groups at the 3,4-positions of the benzamido moiety influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) :

- Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability (measured via octanol-water partitioning).

- Enzyme Inhibition : Test against cyclooxygenase (COX) isoforms using in vitro assays; compare with non-methoxy analogs (e.g., 4-hydroxybenzoic acid derivatives) .

Q. What strategies can be employed to functionalize this compound for targeted drug delivery applications?

- Functionalization Routes :

- Carboxylic Acid Activation : Convert to an acyl chloride for conjugation with amine-containing targeting ligands (e.g., folate or RGD peptides).

- Esterification : Protect the acid group with tert-butyl esters during synthesis to prevent undesired reactivity .

Q. How can researchers resolve discrepancies in solubility data reported for this compound across different studies?

- Standardization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.